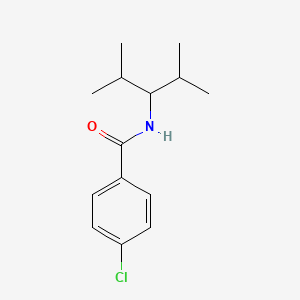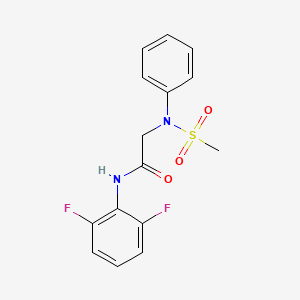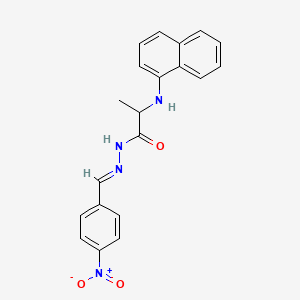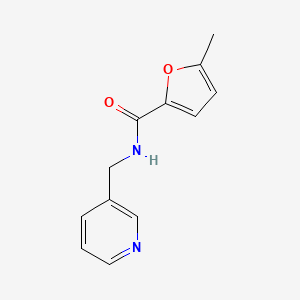![molecular formula C18H25N3O3 B5850623 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)
3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide
Übersicht
Beschreibung
3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide, also known as CHHNB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a hydrazone derivative that has been synthesized through a multi-step process, and its properties have been extensively studied for various applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Additionally, 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. In vivo studies have shown that 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide can reduce inflammation and oxidative stress in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide in lab experiments include its high purity and stability, as well as its well-established synthesis method. Additionally, 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide has been extensively studied for various applications, making it a reliable compound for scientific research. However, the limitations of using 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide include its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are various future directions for the study of 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide in scientific research. One potential direction is the development of 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide-based drug delivery systems for targeted therapy. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide and its potential as a therapeutic agent for various diseases. Finally, the development of more efficient and cost-effective synthesis methods for 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide could facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylhydrazine. This intermediate is then reacted with 3-methoxybenzaldehyde to form the corresponding hydrazone. Finally, the hydrazone is treated with butanoyl chloride to yield 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, 3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide has been studied for its potential as a drug delivery system due to its ability to target specific cells and tissues.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(3-methoxyanilino)-4-oxobutan-2-ylidene]amino]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13(20-21-18(23)14-7-4-3-5-8-14)11-17(22)19-15-9-6-10-16(12-15)24-2/h6,9-10,12,14H,3-5,7-8,11H2,1-2H3,(H,19,22)(H,21,23)/b20-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOCVBLNRCJNU-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CCCCC1)CC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCCCC1)/CC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Cyclohexanecarbonyl-hydrazono)-N-(3-methoxy-phenyl)-butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)

